molecular formula C12H12O3 B7894012 3-Furyl-(2-methoxyphenyl)methanol

3-Furyl-(2-methoxyphenyl)methanol

Cat. No.: B7894012
M. Wt: 204.22 g/mol
InChI Key: YTRTYOLYYSJETL-UHFFFAOYSA-N
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Description

3-Furyl-(2-methoxyphenyl)methanol is an organic compound with the molecular formula C12H12O3. It consists of a furan ring attached to a methoxyphenyl group via a methanol linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Furyl-(2-methoxyphenyl)methanol typically involves the reaction of 3-furylmethanol with 2-methoxybenzaldehyde under specific conditions. One common method includes the use of a base catalyst such as sodium hydroxide or potassium carbonate in an organic solvent like ethanol or methanol. The reaction is carried out at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-quality product .

Chemical Reactions Analysis

Types of Reactions

3-Furyl-(2-methoxyphenyl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Corresponding aldehydes or carboxylic acids.

    Reduction: Alcohols or hydrocarbons.

    Substitution: Halogenated derivatives.

Scientific Research Applications

3-Furyl-(2-methoxyphenyl)methanol has diverse applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Furyl-(2-methoxyphenyl)methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit microbial growth by interfering with essential metabolic pathways or exhibit antioxidant activity by scavenging free radicals .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Furyl-(2-methoxyphenyl)methanol is unique due to the presence of both furan and methoxyphenyl groups, which confer distinct chemical reactivity and potential biological activities. This combination of structural features makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

furan-3-yl-(2-methoxyphenyl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O3/c1-14-11-5-3-2-4-10(11)12(13)9-6-7-15-8-9/h2-8,12-13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTRTYOLYYSJETL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(C2=COC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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